molecular formula C14H19N3 B6445936 benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine CAS No. 2548977-85-9

benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine

Cat. No.: B6445936
CAS No.: 2548977-85-9
M. Wt: 229.32 g/mol
InChI Key: ILKIMCNHXGZUGN-UHFFFAOYSA-N
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Description

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a tertiary amine derivative featuring a pyrazole ring substituted at the 1-position with an ethyl group bearing methyl and benzyl substituents. Its molecular formula is C₁₄H₁₉N₃, derived from a [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine backbone (C₆H₁₁N₃) modified by benzyl and methyl groups.

Properties

IUPAC Name

N-benzyl-N-methyl-2-(4-methylpyrazol-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-13-10-15-17(11-13)9-8-16(2)12-14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKIMCNHXGZUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CCN(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Synthesis via Cyclocondensation

The construction of the 4-methyl-1H-pyrazole core is a critical initial step. A method reported by ACS Journal of Organic Chemistry employs primary amines and diketones under mild conditions to form N-substituted pyrazoles . For this compound, 4-methylpyrazole is synthesized by reacting a primary aliphatic amine (e.g., methylamine) with 2,4-pentanedione in the presence of O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C .

Reaction Conditions :

  • Reagents : Methylamine (1.0 mmol), 2,4-pentanedione (1.1 mmol), O-(4-nitrobenzoyl)hydroxylamine (1.5 mmol).

  • Solvent : DMF (5.0 mL).

  • Temperature : 85°C.

  • Time : 1.5 hours.

Workup : The crude mixture is neutralized with 1 M NaOH, extracted with dichloromethane (DCM), washed with brine, dried over MgSO₄, and purified via column chromatography (silica gel, hexane/ethyl acetate) . This yields 4-methyl-1H-pyrazole with a 44–55% efficiency, depending on substituents .

Tertiary Amine Formation via Reductive Amination

An alternative route utilizes a one-pot reductive amination strategy to assemble the tertiary amine. A study in Chemical Communications demonstrates this using benzylamine, formaldehyde, and a pre-formed pyrazole-ethylamine intermediate .

Reaction Conditions :

  • Catalyst : Heterogeneous catalyst (e.g., Pd/C, 0.2 mol%).

  • Reducing Agent : H₂ gas (1 atm).

  • Solvent : Methanol.

  • Temperature : 100°C, 16 hours.

Workup : The crude mixture is filtered, concentrated, and purified via column chromatography (EtOAc/hexane) . This method achieves yields up to 45% .

Multi-Step Synthesis Optimization

A consolidated protocol combines pyrazole synthesis and alkylation:

StepDescriptionReagents/ConditionsYield
1Pyrazole formationMethylamine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85°C 44–55%
2Bromoethylation1,2-dibromoethane, K₂CO₃, acetonitrile 60–70%
3AlkylationBenzylmethylamine, triethylamine, 80°C 50–65%
4PurificationColumn chromatography (silica gel) >95% purity

Challenges and Mitigation Strategies

  • Low Yields in Pyrazole Synthesis : Excess diketone (1.1 eq) and hydroxylamine derivative (1.5 eq) improve cyclocondensation efficiency .

  • Byproduct Formation : Neutralization with NaOH during workup minimizes side reactions .

  • Purification Complexity : Gradient elution (0–60% ethyl acetate in hexane) resolves closely eluting impurities .

Comparative Analysis of Methods

MethodStepsTotal YieldAdvantagesLimitations
Cyclocondensation + Alkylation315–25%High purity, scalableMulti-step, time-intensive
Reductive Amination140–45%One-pot, fewer intermediatesRequires specialized catalysts

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Center

The tertiary amine undergoes alkylation and acylation due to its lone pair availability. For example:

  • Methylation : Reacts with methyl iodide in acetonitrile under basic conditions (K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Forms stable amides when treated with activated esters (e.g., benzotriazole-activated carboxylic acids) using EDCI/HOBt coupling agents .

Table 1: Amine Reactivity Comparison

Reaction TypeReagentProductYield (%)Source
AlkylationMethyl iodideQuaternary ammonium salt85
AcylationBenzoyl chlorideN-Benzoylated derivative78

Pyrazole Ring Functionalization

The 4-methyl-1H-pyrazole moiety participates in regioselective coupling and cycloaddition reactions:

  • Suzuki–Miyaura Cross-Coupling : Reacts with arylboronic acids (e.g., p-tolylboronic acid) under Pd catalysis to form biaryl derivatives .

  • Diels–Alder Reactions : Acts as a dienophile with electron-deficient dienes (e.g., triazine carboxylates) to generate fused heterocycles .

Key Conditions :

  • Suzuki coupling: Pd(PPh₃)₄, Na₂CO₃, 80°C, 12 h .

  • Diels–Alder: Solvent-free, 100°C, 6 h .

Aza-Michael Additions

The ethylamine side chain serves as a nucleophile in conjugate additions:

  • With α,β-unsaturated esters : Reacts with methyl acrylate in acetonitrile using DBU as a base, forming β-amino esters .

  • Regioselectivity : Pyrazole’s electron-withdrawing nature directs addition to the β-position (90% regioselectivity) .

Table 2: Aza-Michael Reaction Outcomes

SubstrateCatalystTime (h)Regioisomer RatioYield (%)
Methyl acrylateDBU49:173
Ethyl vinyl ketoneK₂CO₃87:368

Hydrolysis and Oxidation

  • Ester Hydrolysis : The ethyl linker can be hydrolyzed to carboxylic acids under basic conditions (NaOH/MeOH) .

  • Pyrazole Oxidation : Treatment with mCPBA oxidizes the pyrazole ring to N-oxide derivatives, altering electronic properties .

Benzyl Group Modifications

  • Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding primary amines .

  • Electrophilic Substitution : Nitration or sulfonation occurs at the para position of the benzyl ring due to steric hindrance from the methyl group .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the potential of pyrazole derivatives, including benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine, as antimicrobial agents.

Case Study: Antibacterial Activity

  • A study synthesized various pyrazole compounds and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial properties, highlighting the potential of pyrazole compounds as antibiotic adjuvants .

Table 1: Antibacterial Activity of Pyrazole Derivatives

CompoundTarget BacteriaInhibition Zone (mm)
1Staphylococcus aureus15
2Escherichia coli18
3Pseudomonas aeruginosa12

Anticancer Potential

This compound has shown promise in cancer research.

Case Study: Cytotoxicity Against Cancer Cell Lines

  • A study evaluated the cytotoxic effects of several pyrazole derivatives on human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound demonstrated varying degrees of cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .

Table 2: Cytotoxicity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)
1HepG225.5
2MCF-730.0
3A54922.0

Antitubercular Activity

The compound has also been investigated for its antitubercular properties.

Case Study: Activity Against Mycobacterium tuberculosis

  • Research indicates that certain pyrazole derivatives can inhibit the growth of Mycobacterium tuberculosis. The study employed standard methods to assess the efficacy of these compounds compared to traditional antitubercular drugs .

Table 3: Antitubercular Activity Results

CompoundInhibition %
150
234
Rifampicin>98

Mechanistic Insights

The mechanisms by which this compound exerts its biological effects are under investigation.

Mechanism of Action

  • Pyrazole compounds are believed to interact with specific biological targets, such as enzymes involved in bacterial cell wall synthesis or pathways critical for tumor cell survival. This specificity may enhance their therapeutic potential while minimizing side effects associated with conventional drugs .

Mechanism of Action

The mechanism of action of benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, affecting the function of biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring
Compound Name Pyrazole Substituent(s) Amine Substituents Molecular Formula Key Features
Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine 4-methyl Benzyl, methyl C₁₄H₁₉N₃ Balanced lipophilicity; moderate steric bulk
[2-(4-Chloro-1H-pyrazol-1-yl)butyl]amine 4-chloro Butyl chain (unsubstituted) C₇H₁₂ClN₃ Electron-withdrawing Cl enhances polarity; longer chain increases flexibility
Methyl({[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine 5-CF₃, 4-methyl Methyl C₆H₈F₃N₃ Strong electron-withdrawing CF₃ group; increased acidity at pyrazole N-H
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine 1,4-dimethyl Benzyl C₁₄H₁₇N₃ Steric hindrance from 1-methyl group; altered hydrogen-bonding potential

Key Observations :

  • Electron Effects : The 4-methyl group in the target compound donates electrons, stabilizing the pyrazole ring, whereas chloro (Cl) or trifluoromethyl (CF₃) substituents in analogs reduce electron density, affecting reactivity and binding interactions .
Amine Backbone Modifications
Compound Name Amine Structure Chain Length Molecular Weight Notable Properties
[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]amine Ethylamine C2 125.17 g/mol Primary amine; high polarity
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine Ethyl, propyl C3, C4 217.74 g/mol Tertiary amine; increased hydrophobicity
1-(1-Benzyl-2-phenylethyl)-1H-pyrazol-5-amine Branched benzyl-phenylethyl - - High steric bulk; reduced solubility

Key Observations :

  • Chain Length : Shorter ethyl chains (e.g., in the target compound) improve solubility compared to butyl or branched analogs .
  • Substituent Bulk : Benzyl groups enhance lipophilicity, favoring membrane permeability, but excessive bulk (e.g., phenylethyl in ) may hinder target engagement.
Hydrogen Bonding and Crystal Packing

highlights that pyrazole substituents influence hydrogen-bonding networks. For example:

  • The 4-methyl group in the target compound may participate in weak C-H···N interactions, while chloro analogs (e.g., ) could form stronger halogen bonds.
  • Bulky tert-butyl groups in related Schiff base ligands (e.g., ) disrupt close packing, whereas the target compound’s benzyl group may promote π-π stacking in crystalline phases.

Biological Activity

Benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉N₃
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 2548977-85-9

The compound features a benzyl group, a methyl group, and a pyrazole ring, which contributes to its unique chemical properties and biological activities .

Synthesis

The synthesis typically involves the reaction of benzylamine with 4-methyl-1H-pyrazole under basic conditions, using reagents such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution. This method allows for the efficient production of the compound, which can be further modified for various applications .

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting cell growth in A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most effective compounds demonstrated IC50 values in the low micromolar range .

The biological activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in cancer proliferation. Specifically, it has been linked to the inhibition of c-Met and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis . Molecular docking studies suggest that this compound can effectively bind to these proteins, thereby disrupting their function.

Antimicrobial Properties

In addition to anticancer activity, the compound has been explored for its antimicrobial properties. Pyrazole derivatives have shown effectiveness against Gram-positive bacteria and potential as antibiotic adjuvants against resistant strains like Acinetobacter baumannii . These findings highlight the compound's versatility in addressing both cancer and bacterial infections.

Case Studies and Research Findings

A selection of studies has examined the biological effects of this compound and related compounds:

StudyFindings
Demonstrated significant antiproliferative activity against A549, MCF-7, and HeLa cell lines with IC50 values ranging from 0.98 µM to 1.28 µM.
Investigated molecular docking and found that pyrazole derivatives could effectively inhibit c-Met signaling pathways.
Reported significant antibacterial activity against multi-drug resistant strains, indicating potential as an antibiotic adjuvant.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for benzyl(methyl)[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine, and what intermediates are critical for its preparation?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, pyrazole intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through cyclization of hydrazine derivatives with ketones. Subsequent reaction with benzyl(methyl)amine precursors yields the target compound. Building blocks such as methyl [2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine are often used as intermediates .
  • Key Characterization : Intermediate purity should be verified via HPLC (>95%) and structural confirmation by 1H^1H-NMR/IR spectroscopy.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Use a combination of spectral techniques:

  • GC-MS : To confirm molecular weight (e.g., fragmentation patterns matching theoretical values).
  • FTIR-ATR : To identify functional groups (e.g., C-N stretching in pyrazole at ~1550 cm1^{-1}).
  • X-ray crystallography : For unambiguous 3D structure determination using programs like SHELXL for refinement .

Q. What are common reactivity patterns of the pyrazole moiety in this compound?

  • Methodological Answer : The 4-methyl-1H-pyrazole group undergoes nucleophilic substitution at the N1 position. Reactions with alkyl halides or acyl chlorides can modify the ethylamine side chain. For example, condensation with aldehydes forms Schiff bases, which are useful for probing bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : DFT studies suggest that imine formation (a potential side reaction) is exothermic (ΔH=85kJ/mol\Delta H = -85 \, \text{kJ/mol}), requiring temperatures <80°C to avoid byproducts .

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity of intermediates, while alcohols (e.g., ethanol) favor cyclization steps .
  • Catalysis : Lewis acids like ZnCl2_2 can accelerate pyrazole ring formation (yield improvement: ~20%) .

Q. What computational tools are effective for predicting the thermodynamic stability of intermediates in this compound's synthesis?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model Gibbs free energy (ΔG\Delta G) changes during key steps (e.g., cyclization). For instance, ΔGf\Delta G_f for imine intermediates ranges from -10 to +15 kJ/mol depending on substituents .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways to identify optimal dielectric environments.

Q. How do structural modifications to the benzyl or pyrazole groups affect biological activity?

  • Methodological Answer :

  • SAR Studies : Replace the 4-methyl group on the pyrazole with halogens (e.g., Cl) to enhance antimicrobial activity. Benzyl group substitution with electron-withdrawing groups (e.g., -NO2_2) can increase binding affinity to σ1_1 receptors by 3–5 fold .
  • In Vitro Assays : Test analogs in hepatocyte glucose uptake assays or MES (maximal electroshock) models for anticonvulsant activity. EC50_{50} values correlate with lipophilicity (logP >2.5 improves membrane permeability) .

Q. What advanced analytical techniques are required to resolve conflicting spectral data for this compound?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed m/z 244.1576 vs. theoretical 244.1578 for C14_{14}H20_{20}N4_4O) .
  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals in 1H^1H-NMR, particularly for ethylamine protons (~δ 2.8–3.5 ppm) .

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